N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide
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Description
Synthesis Analysis
The synthesis of related compounds involves a multicomponent synthesis . For example, the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involved a reaction with ethyl isothiocyanate to give a benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one . Acylation of the amino-ester with chloroacetyl chloride in DCM and Et3N afforded the acylated ester .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, an Au(i)-catalyzed rearrangement/cyclization cascade was used for the synthesis of 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives .Scientific Research Applications
Antibacterial and Antifungal Applications
- Antibacterial Activity: Compounds with the benzo[d]thiazole moiety have been synthesized and tested for their antibacterial efficacy. For instance, a study reported the synthesis and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, demonstrating promising antibacterial activity especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
- Antifungal Activity: Another study focused on the synthesis, spectral characterization, and evaluation of antibacterial and antifungal activities of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide, indicating potential applications in antifungal treatments (Senthilkumar et al., 2021).
Anticancer Research
- The structural analogs of the mentioned compound have been explored for their anticancer activities. For example, a study synthesized pyrazole-sulfonamide derivatives and tested them for in vitro antiproliferative activities, finding some compounds exhibited cell selective effect against brain tumor cells (Mert et al., 2014).
Insecticidal Potential
- Research into the synthesis, characterization, and biochemical impacts of new bioactive sulfonamide thiazole derivatives highlighted their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis, demonstrating the diverse biological applications of such compounds (Soliman et al., 2020).
Properties
IUPAC Name |
N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c25-19(20-21-16-10-4-5-12-17(16)26-20)22-18-14-9-6-11-15(14)23-24(18)13-7-2-1-3-8-13/h1-5,7-8,10,12H,6,9,11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRRDXKFTNNIQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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